molecular formula C8H10Na2O5 B7854159 Diethyloxalacetate sodium

Diethyloxalacetate sodium

Cat. No.: B7854159
M. Wt: 232.14 g/mol
InChI Key: LXFCNBSPGKNSBX-UHFFFAOYSA-L
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Description

Diethyloxalacetate sodium (CAS: 40876-98-0) is a sodium salt of diethyl oxalacetate, with the molecular formula C₈H₁₁NaO₅ and a molecular weight of 210.16 g/mol . It is also known by synonyms such as ethyl sodium oxaloacetate, sodium diethyl oxaloacetate, and sodium-1,4-diethoxy-1,4-dioxobut-2-en-2-olate .

Properties

IUPAC Name

disodium;2,2-diethyl-3-oxobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5.2Na/c1-3-8(4-2,7(12)13)5(9)6(10)11;;/h3-4H2,1-2H3,(H,10,11)(H,12,13);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFCNBSPGKNSBX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Na2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Methods in Sodium Diethyloxalacetate Synthesis

The earliest documented method for synthesizing sodium diethyloxalacetate, as described in U.S. Pat. No. 1,948,201, involved dissolving metallic sodium in ethanol to form sodium ethoxide. This solution was cooled to 0°C–15°C, followed by the addition of stoichiometric amounts of diethyl oxalate and ethyl acetate. The reaction proceeded for 2–4 hours at low temperatures, after which the mixture was boiled for 15–30 minutes, cooled, and filtered. A similar approach was outlined in a 1978 Czechoslovakian patent, which emphasized maintaining low temperatures during reactant addition.

However, these methods faced significant operational challenges. When diethyl oxalate and ethyl acetate were added to sodium ethoxide, the product mixture solidified into a dense paste, complicating filtration and purification. Vacuum filtration became nearly impossible, often requiring slurry formation in excess ethanol, which further clogged equipment and necessitated frequent maintenance. These limitations rendered traditional methods impractical for industrial-scale production.

Modern Advancements: The Reverse Addition Method

Mechanistic Innovation

The pivotal advancement in sodium diethyloxalacetate synthesis emerged with the reverse addition technique, patented in US4902819A. Instead of introducing diethyl oxalate and ethyl acetate into sodium ethoxide, this method reverses the order: sodium ethoxide is added incrementally to a pre-mixed solution of diethyl oxalate and ethyl acetate. This approach mitigates premature precipitation and ensures a more controllable reaction exotherm.

Reaction Conditions and Optimization

The process begins by cooling a mixture of diethyl oxalate and ethyl acetate to 0°C–15°C in a reactor equipped with mechanical stirring. A 21% sodium ethoxide solution in ethanol is added dropwise, maintaining the temperature below 15°C to prevent side reactions. After 4 hours of stirring, the mixture is heated to 75°C–80°C for 30 minutes to complete condensation, followed by cooling to room temperature. The resulting crystalline product is filtered, washed with ethanol, and vacuum-dried.

Key Parameters:

  • Temperature Control: Strict maintenance of 0°C–15°C during sodium ethoxide addition prevents thermal degradation.

  • Stoichiometry: Equimolar ratios of sodium ethoxide, diethyl oxalate, and ethyl acetate maximize yield.

  • Solvent Selection: Ethanol is preferred due to its compatibility with sodium ethoxide and its role in facilitating crystallization.

Experimental Validation and Comparative Analysis

Case Study: Example 1 from US4902819A

A representative experiment (Example 1) combined 150 g diethyl oxalate and 91.1 g ethyl acetate in a reactor cooled to 0°C–15°C. A 21% sodium ethoxide solution (325 g) was added dropwise over 4 hours. Post-reaction heating to 75°C for 30 minutes yielded a free-flowing crystalline product, which was vacuum-filtered and dried to obtain 153.3 g (86% yield) of sodium diethyloxalacetate.

Challenges in Traditional Addition

In contrast, reversing the addition order (adding diethyl oxalate/ethyl acetate to sodium ethoxide) caused rapid solidification, necessitating slurry formation with 500 mL ethanol. Filtration required overnight processing, highlighting the inefficiency of the older method.

Quantitative Comparison of Methods

Parameter Traditional Method Reverse Addition Method
Addition Order Oxalate/Acetate → EthoxideEthoxide → Oxalate/Acetate
Reaction Temperature 0°C–15°C0°C–15°C
Filtration Efficiency Poor (slurry clogging)Excellent (free-flowing crystals)
Yield ~80%86%–90%
Industrial Scalability LimitedHigh

Mechanistic Insights and Stoichiometric Considerations

The condensation reaction follows the stoichiometric equation:

NaOEt+EtOOC-COOEt+CH3COOEtNa+[EtOOC-C(O)-CH(COOEt)]+2EtOH\text{NaOEt} + \text{EtOOC-COOEt} + \text{CH}_3\text{COOEt} \rightarrow \text{Na}^+[\text{EtOOC-C(O)-CH(COOEt)}^-] + 2 \text{EtOH}

Maintaining equimolar ratios ensures minimal residual reactants, while ethanol acts as both solvent and proton donor. Gas chromatographic analysis confirmed the absence of byproducts when the reverse addition protocol was adhered to .

Chemical Reactions Analysis

Types of Reactions: Diethyloxalacetate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isatins, Malononitrile, and Hydrazine Hydrate: Used in one-pot reactions to form spiro derivatives.

    Aldehydes and Primary Amines: React to form substituted pyrrolidines.

    2-Nitro-4-Fluoro-Phenylazide: Used in substitution reactions to form triazole diesters.

Major Products:

  • Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives
  • 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines
  • 2-Nitro-4-fluoro triazole diester

Scientific Research Applications

Chemical Properties and Preparation

Diethyloxalacetate sodium has the molecular formula C8H11NaO5C_8H_{11}NaO_5 and a molecular weight of approximately 210.16 g/mol. It is a sodium salt derived from diethyl oxalate, typically prepared by reacting sodium ethoxide with a mixture of diethyl oxalate and ethyl acetate under controlled conditions .

Scientific Research Applications

1. Organic Synthesis

  • Reagent in Chemical Reactions : this compound serves as a crucial reagent in various organic synthesis processes. It is particularly noted for its role in synthesizing complex molecules such as:
    • Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives : Achieved through a one-pot reaction with isatins, malononitrile, and hydrazine hydrate .
    • 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines : Formed by reacting with aldehydes and primary amines .
    • 2-Nitro-4-fluoro triazole diester : Synthesized via treatment with 2-nitro-4-fluoro-phenylazide .

2. Biological Applications

  • Metabolic Pathway Intermediate : The compound is utilized in the preparation of oxaloacetic acid, which plays a significant role in the Krebs cycle and various metabolic pathways. This application highlights its importance in biochemistry and metabolic research .
  • Pharmaceutical Intermediate : this compound acts as an active pharmaceutical ingredient in the synthesis of medicinal compounds, contributing to drug development processes .

3. Industrial Applications

  • Dyes and Herbicides Production : The compound is employed in the manufacture of dyes and herbicides, showcasing its utility in agricultural chemistry and industrial applications .

Case Study 1: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole Derivatives

  • Researchers utilized this compound as a key reagent to synthesize spiro compounds that exhibit potential pharmacological activities. The study demonstrated efficient yields and highlighted the compound's role in generating complex molecular architectures essential for drug discovery .

Case Study 2: Oxaloacetic Acid Preparation

  • A study focused on optimizing the synthesis of oxaloacetic acid from this compound was conducted. The findings indicated that this pathway could enhance metabolic studies related to energy production and cellular respiration, emphasizing the compound's significance in biochemical research .

Mechanism of Action

The mechanism of action of diethyloxalacetate sodium involves its role as a reagent in chemical reactions. It acts as a nucleophile in condensation and addition reactions, facilitating the formation of complex organic structures. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Chemical Profile :

  • Hazards: Reacts violently with strong acids, bases, and oxidizers . Limited toxicological data available, but decomposition products may include toxic gases (e.g., chlorine) .
  • Handling : Requires adherence to hazardous material transport regulations (IATA guidelines) .

Sodium Chloroacetate

Chemical Profile :

  • CAS : 3926-62-3 .
  • Formula : C₂H₃ClO₂·Na .
  • Hazards :
    • Acute Toxicity : Causes severe skin and eye irritation; ingestion requires immediate medical intervention .
    • First Aid :
  • Eye Exposure: Flush with water for 10–15 minutes .
  • Skin Contact: Wash with soap and water for 15 minutes .

Structural and Functional Contrasts

Parameter This compound Sodium Dichloroacetate Sodium Chloroacetate
Molecular Formula C₈H₁₁NaO₅ C₂HCl₂O₂Na (inferred) C₂H₃ClO₂·Na
Key Functional Groups Two ethoxy carbonyl groups, conjugated enolate Dichloroacetate ion Chloroacetate ion
Primary Applications Heterocyclic synthesis Laboratory reagent Limited data; industrial uses inferred
Safety Profile Limited data; no SDS provided Reactive with acids/bases High acute toxicity

Reactivity and Stability

  • This compound: Stable under reflux conditions in ethanol and HCl , but decomposition pathways are undocumented in the evidence.
  • Sodium Dichloroacetate : Degrades in the presence of strong oxidizers, releasing hazardous byproducts .
  • Sodium Chloroacetate : Reacts exothermically with water, necessitating cautious handling .

Biological Activity

Diethyloxalacetate sodium, also known as sodium diethyl oxalacetate, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C8H11NaO5
  • Molecular Weight : 210.161 g/mol
  • CAS Number : 40876-98-0
  • Solubility : Slightly soluble in water (1.2 g/L at 25°C) and moisture sensitive .

Synthesis and Applications

This compound is synthesized through the condensation of diethyl oxalate and ethyl acetate in the presence of sodium ethoxide. This process provides a stable intermediate useful in various chemical syntheses, including the preparation of pyrazolone derivatives, dyes, and herbicides .

Biological Activity Overview

The biological activity of this compound encompasses several areas:

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it was effective against breast cancer cells (MCF-7) with IC50 values indicating potent cytotoxicity in the low micromolar range .
  • Antioxidant Properties : The compound has been shown to modulate oxidative stress levels in cells. In fibroblast V79 cells, treatment with this compound resulted in increased levels of protein carbonyls and lipid peroxidation, suggesting a role in oxidative stress pathways .
  • Mechanism of Action : The cytotoxic effects are partially attributed to the imbalance in thiol redox states within cells. The compound's ability to induce oxidative stress may lead to apoptosis, particularly when cellular glutathione levels are manipulated .

Table 1: Summary of Cytotoxic Effects

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-712.49Induction of apoptosis
V79 FibroblastsN/AOxidative stress modulation

Detailed Findings

  • Cytotoxicity Against Cancer Cells :
    • In a study evaluating various derivatives of this compound, compounds showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 12.49 to 21.80 µM depending on structural modifications . This highlights the potential for developing new anticancer agents based on this scaffold.
  • Oxidative Stress Response :
    • Treatment with this compound led to an increase in oxidative markers such as protein carbonyls and thiobarbituric acid reactive substances (TBARS), indicating lipid peroxidation . The study concluded that these changes were linked to alterations in cellular antioxidant enzyme activity.
  • Potential Therapeutic Applications :
    • Given its biological activities, this compound could be explored further for its potential use in cancer therapy and as an antioxidant agent in various medical applications.

Q & A

Q. How should researchers present analytical data for this compound in publications to meet academic standards?

  • Methodological Answer : Use tables for comparative yields, spectroscopic assignments, and kinetic data. Figures should highlight trends (e.g., time-yield curves, catalytic efficiency). Apply statistical tests (e.g., t-tests for reproducibility) and report uncertainties (e.g., ±SD for triplicate runs). Cite software used (e.g., MestReNova for NMR processing) .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across studies?

  • Methodological Answer : Re-measure properties using calibrated instruments (e.g., DSC for melting points). Cross-reference with literature citing synthesis conditions (e.g., anhydrous vs. hydrated forms). Publish correction notes if systematic errors (e.g., impurities) are identified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyloxalacetate sodium
Reactant of Route 2
Diethyloxalacetate sodium

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